
2-Carbamoyl-3-hydroxy-1,4-naphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Carbamoyl-3-hydroxy-1,4-naphthoquinone is a natural quinonoid compound found in several plants . It is a yellow powder with a molecular formula of C11H7NO4 and a molecular weight of 217.178 .
Synthesis Analysis
A series of 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives with a variety of side chains were successfully synthesized by Mannich reaction of 2-hydroxy-1,4-naphthoquinone (lawsone) with selected amines and aldehydes .Molecular Structure Analysis
The molecular structure of 2-Carbamoyl-3-hydroxy-1,4-naphthoquinone consists of a 1,4-naphthoquinone core with a carbamoyl group at the 2-position and a hydroxy group at the 3-position .Chemical Reactions Analysis
Naphthoquinones are known for their high reactivity. They are easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles .Physical And Chemical Properties Analysis
2-Carbamoyl-3-hydroxy-1,4-naphthoquinone has a density of 1.6±0.1 g/cm3 . The boiling point is 454.2±45.0 °C at 760 mmHg .Scientific Research Applications
Antimicrobial and Antitumoral Properties
“2-Carbamoyl-3-hydroxy-1,4-naphthoquinone” is a derivative of naphthoquinones, which are secondary metabolites found in plants and are used in traditional medicine to treat diverse human diseases . They have been reported to have antimicrobial and antitumoral properties . The chemical modification of naphthoquinones improves their pharmacological properties by introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups .
Production of Reactive Oxygen Species (ROS)
2-Hydroxy-1,4-naphthoquinone has been found to stimulate the production of reactive oxygen species (ROS) . ROS are chemically reactive molecules containing oxygen, which play an important role in cell signaling and homeostasis.
Synthesis of Biologically Active Molecules and Materials
Due to its unique chemical composition, 2-Hydroxy-1,4-naphthoquinone has been utilized for over a century as a starting material for the synthesis of numerous biologically active molecules and materials .
Use in Organic Synthesis Processes
The various characteristics of 2-Hydroxy-1,4-naphthoquinone have been widely used in organic synthesis processes . It plays a vital role in the construction of various molecular frameworks .
Preparation of Decorative Hair and Skin Dyes
2-Hydroxy-1,4-naphthoquinone is used for preparing decorative hair and skin dyes . It imparts a red-orange color .
Antioxidant Effects
2-Hydroxy-1,4-naphthoquinone also demonstrates antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Suppression of Hydrogen Peroxide and Superoxide Radical Anion Formation
It has been found to suppress the formation of hydrogen peroxide and superoxide radical anion by aldehyde oxidase-catalyzed reactions . This property could be beneficial in the treatment of diseases where oxidative stress plays a role.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 2C3H1,4NQ are likely to be those involved in DNA replication and transcription, given its potential inhibition of topoisomerases . Downstream effects could include cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells.
Pharmacokinetics
It is soluble in various organic solvents, suggesting it may have good bioavailability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-hydroxy-3,4-dioxonaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c12-11(16)7-8(13)5-3-1-2-4-6(5)9(14)10(7)15/h1-4,13H,(H2,12,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZRQVHNKDYYLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Carbamoyl-3-hydroxy-1,4-naphthoquinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592302.png)
![7-Oxa-3-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B592303.png)
![tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B592304.png)
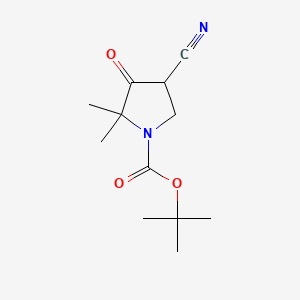
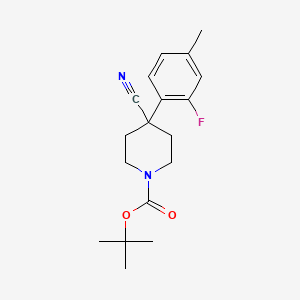

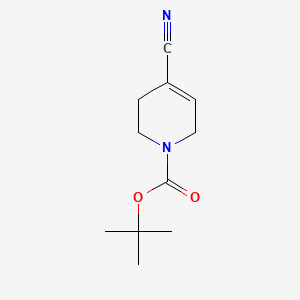
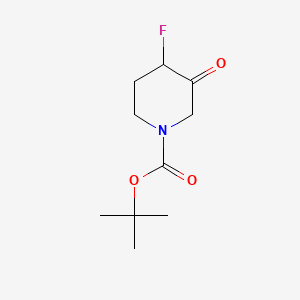


![tert-Butyl 4-hydroxy-7,8-dihydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine-9(10H)-carboxylate](/img/structure/B592315.png)
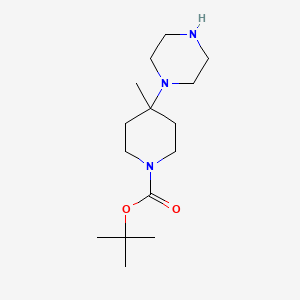
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592318.png)